

Atomoxetine in Brain Slice Electrophysiology: Application Notes and Protocols

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Compound of Interest

Compound Name: Atomoxetine, HCl

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These application notes provide a comprehensive guide to utilizing atomoxetine in electrophysiological recordings from acute brain slices. Atomoxetine, a selective norepinephrine reuptake inhibitor (SNRI), is a non-stimulant medication approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Beyond its primary mechanism of increasing norepinephrine levels in the synaptic cleft, atomoxetine also exhibits other pharmacologically relevant effects, including the blockade of NMDA receptors and certain ion channels.[1][2] Electrophysiological studies in brain slices offer a powerful in vitro platform to dissect these mechanisms at the cellular and synaptic levels.

Key Applications of Atomoxetine in Brain Slice Electrophysiology:

- Investigating the modulation of synaptic transmission: Assessing the impact of norepinephrine transporter (NET) inhibition on excitatory and inhibitory postsynaptic currents (EPSCs and IPSCs).
- Characterizing the antagonism of NMDA receptors: Quantifying the direct blocking effect of atomoxetine on NMDA receptor-mediated currents.[3]
- Analyzing changes in neuronal excitability: Measuring alterations in neuronal firing properties, such as action potential frequency and threshold, in response to atomoxetine.

- Studying synaptic plasticity: Examining the influence of atomoxetine on long-term potentiation (LTP) and long-term depression (LTD), cellular models of learning and memory. [\[4\]](#)
- Screening for off-target effects: Evaluating the impact of atomoxetine on various ion channels, such as hERG potassium channels, to understand potential side effects.[\[5\]](#)

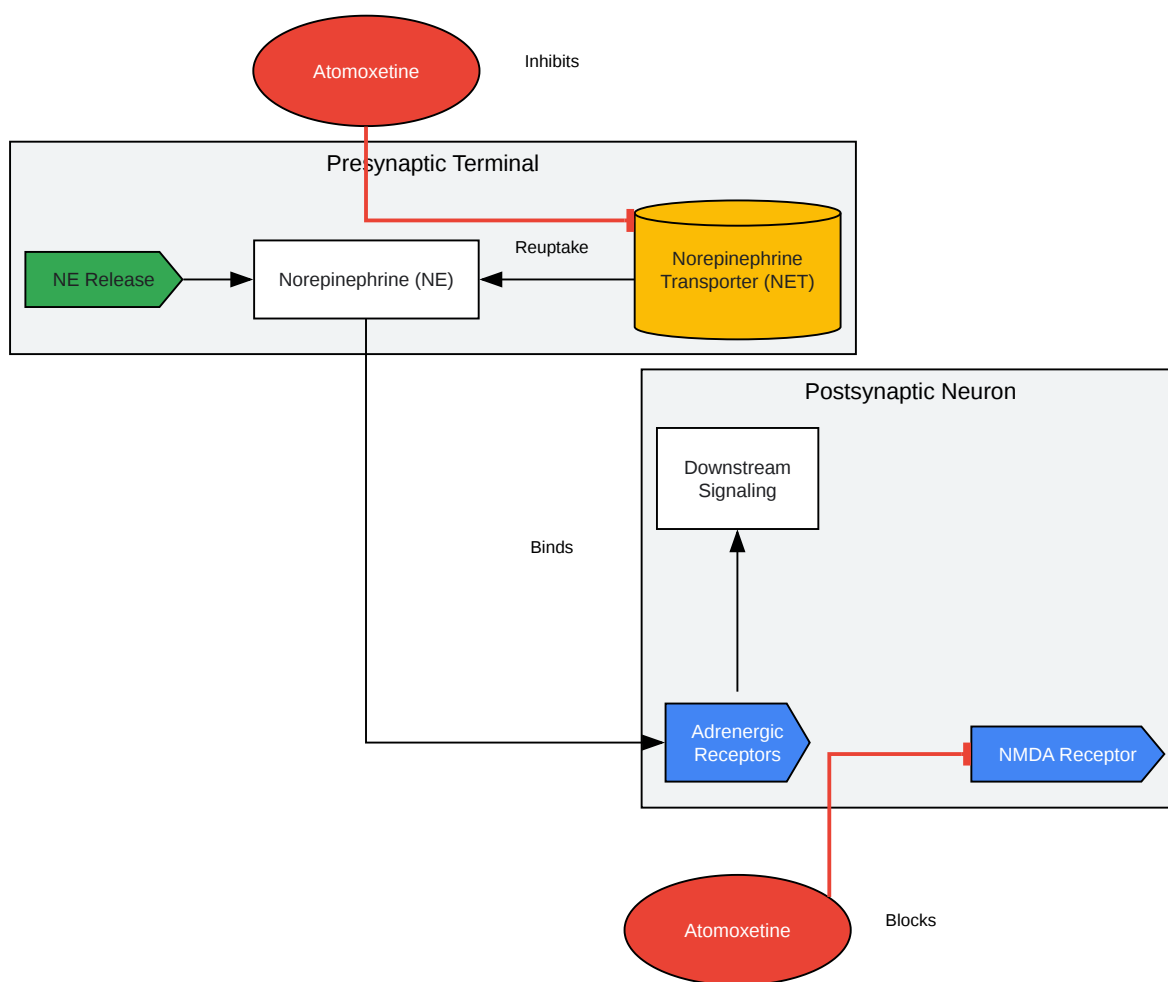
Data Presentation: Quantitative Effects of Atomoxetine

The following tables summarize the quantitative data on the effects of atomoxetine from various electrophysiological studies.

Parameter	Brain Region/Cell Type	Atomoxetine Concentration	Observed Effect	Reference
NMDA Receptor Blockade				
IC50	Cultured rodent cortical and hippocampal neurons	~3 μ M	Half-maximal inhibition of NMDA-induced membrane currents.[3][6]	[3][6]
Current Inhibition	Cortical and hippocampal neurons	3 μ M	Significant reduction of NMDA-induced currents.	[6]
Current Inhibition	Cortical and hippocampal neurons	25 μ M	Near-complete blockade of NMDA-induced currents.	[6]
hERG Potassium Channel Blockade				
IC50	HEK cells expressing hERG channels	6.3 μ M	Half-maximal inhibition of hERG current.[5]	[5]
Voltage-Gated Sodium Channel (Nav1.2) Blockade				
IC50 (resting state)	HEK293 cells expressing Nav1.2	45.57 μ M	Half-maximal inhibition of Nav1.2 current at a holding	[7]

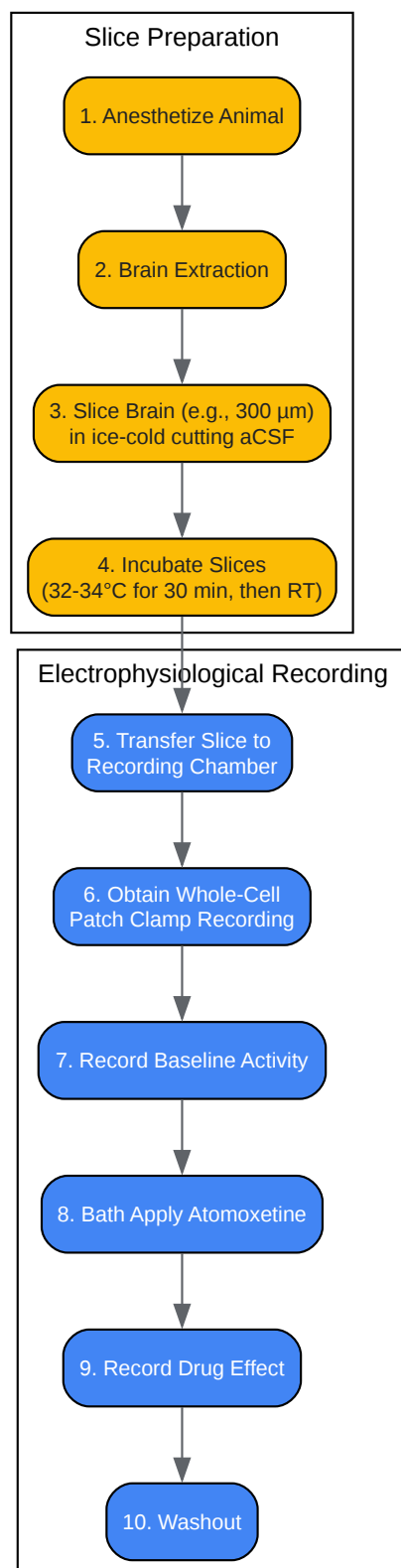
			potential of -80 mV.	
IC50 (depolarized state)	HEK293 cells expressing Nav1.2	10.16 μ M	Half-maximal inhibition of Nav1.2 current at a holding potential of -50 mV.	[7]
Synaptic Plasticity				
Long-Term Potentiation (LTP)	Mouse hippocampal slices (CA3-CA1)	5 μ M	Reestablished LTP in a mouse model of ADHD.	[4][8]
Neuronal Firing				
Spontaneous Firing Rate	Locus Coeruleus Neurons (in vivo)	0.3 - 1 mg/kg (i.p.)	Significant decrease in tonic activity.	[9]
Spontaneous Firing Rate	Prefrontal Cortex Neurons (in vivo)	1 - 6 mg/kg	Increased firing activity.[10][11]	[10][11]

Signaling Pathways and Experimental Workflow



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Caption: Atomoxetine's dual mechanism of action.



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Caption: Experimental workflow for brain slice electrophysiology.

Experimental Protocols

Protocol 1: Preparation of Acute Brain Slices

This protocol describes the general procedure for preparing acute brain slices from rodents suitable for electrophysiological recordings.

1. Solutions and Reagents:

- Cutting Artificial Cerebrospinal Fluid (aCSF):
 - Sucrose-based (for improved neuronal viability): 210 mM Sucrose, 2.5 mM KCl, 1.25 mM NaH_2PO_4 , 25 mM NaHCO_3 , 7 mM MgCl_2 , 0.5 mM CaCl_2 , 10 mM D-Glucose.
 - NMDG-based (alternative protective method): 92 mM N-methyl-D-glucamine (NMDG), 2.5 mM KCl, 1.25 mM NaH_2PO_4 , 30 mM NaHCO_3 , 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl_2 , and 10 mM MgSO_4 .
- Recording aCSF: 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH_2PO_4 , 25 mM NaHCO_3 , 2 mM CaCl_2 , 1 mM MgCl_2 , 10 mM D-Glucose.
- Carbogen Gas: 95% O_2 / 5% CO_2

2. Procedure:

- Anesthesia: Anesthetize the animal (e.g., mouse or rat) with an approved anesthetic agent (e.g., isoflurane or ketamine/xylazine cocktail) until deeply anesthetized (unresponsive to toe pinch).
- Decapitation and Brain Extraction: Quickly decapitate the animal and submerge the head in ice-cold, carbogenated cutting aCSF. Rapidly dissect the brain and place it in the ice-cold cutting aCSF.
- Slicing:
 - Glue the brain to the vibratome stage in the desired orientation (e.g., coronal or sagittal).

- Submerge the brain in the vibratome buffer tray filled with ice-cold, carbogenated cutting aCSF.
- Cut slices at the desired thickness (typically 250-350 μm).
- Incubation and Recovery:
 - Transfer the slices to an incubation chamber containing recording aCSF pre-warmed to 32-34°C and continuously bubbled with carbogen.
 - Allow the slices to recover for at least 30 minutes at this temperature.
 - After the initial recovery period, maintain the slices at room temperature for at least 1 hour before recording.

Protocol 2: Whole-Cell Patch-Clamp Recording of NMDA Receptor-Mediated Currents

This protocol details how to measure the effect of atomoxetine on NMDA receptor currents in voltage-clamp mode.

1. Solutions and Reagents:

- Recording aCSF: As described in Protocol 1.
- Internal (Pipette) Solution: 135 mM Cs-methanesulfonate, 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP, 0.4 mM Na-GTP, 5 mM QX-314 (to block voltage-gated sodium channels). Adjust pH to 7.2-7.3 with CsOH and osmolarity to 280-290 mOsm.
- NMDA/Glycine Solution: Prepare a stock solution of NMDA (e.g., 10 mM) and Glycine (e.g., 1 mM) in water. For experiments, dilute in recording aCSF to a final concentration of 100 μM NMDA and 10 μM Glycine.
- Atomoxetine Stock Solution: Prepare a concentrated stock solution of atomoxetine hydrochloride (e.g., 10 mM) in deionized water.

2. Procedure:

- Slice Placement: Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated recording aCSF at a flow rate of 2-3 ml/min.
- Cell Identification: Identify pyramidal neurons in the desired brain region (e.g., prefrontal cortex or hippocampus) using infrared differential interference contrast (IR-DIC) microscopy.
- Whole-Cell Configuration:
 - Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 M Ω .
 - Fill the pipette with the internal solution.
 - Approach a neuron and form a gigaohm seal (>1 G Ω).
 - Rupture the membrane to achieve the whole-cell configuration.
- Voltage-Clamp Recording:
 - Clamp the neuron at a holding potential of -70 mV.
 - Record baseline NMDA receptor-mediated currents by puffing the NMDA/Glycine solution onto the dendritic arbor of the neuron for a short duration (e.g., 20-50 ms).
- Atomoxetine Application:
 - Bath apply atomoxetine at the desired concentration (e.g., 3 μ M for IC₅₀ determination) by adding it to the perfusion aCSF.
 - Allow the drug to equilibrate for at least 5-10 minutes.
- Record Effect and Washout:
 - Record NMDA receptor-mediated currents in the presence of atomoxetine.
 - Washout the drug by perfusing with regular recording aCSF for at least 15-20 minutes and record the recovery of the NMDA current.

Protocol 3: Current-Clamp Recording of Neuronal Excitability

This protocol describes how to assess the effects of atomoxetine on the firing properties of neurons.

1. Solutions and Reagents:

- Recording aCSF: As described in Protocol 1.
- Internal (Pipette) Solution: 135 mM K-gluconate, 10 mM HEPES, 0.5 mM EGTA, 4 mM Mg-ATP, 0.4 mM Na-GTP. Adjust pH to 7.2-7.3 with KOH and osmolarity to 280-290 mOsm.
- Atomoxetine Stock Solution: As described in Protocol 2.

2. Procedure:

- Slice Placement and Cell Identification: As described in Protocol 2.
- Whole-Cell Configuration: As described in Protocol 2, using the K-gluconate based internal solution.
- Current-Clamp Recording:
 - Switch the amplifier to current-clamp mode.
 - Determine the resting membrane potential of the neuron.
 - Inject a series of hyperpolarizing and depolarizing current steps (e.g., from -100 pA to +300 pA in 20 pA increments, for 500 ms) to elicit action potentials and measure intrinsic membrane properties (e.g., input resistance, sag potential).
- Atomoxetine Application:
 - Bath apply atomoxetine at the desired concentration (e.g., 1-10 μ M).
 - Allow the drug to equilibrate for at least 5-10 minutes.

- Record Effect and Washout:
 - Repeat the current injection protocol in the presence of atomoxetine.
 - Analyze changes in firing frequency, action potential threshold, and other firing characteristics.
 - Washout the drug and record the recovery of the firing properties.

Conclusion

The use of atomoxetine in brain slice electrophysiology provides a valuable tool for understanding its complex mechanisms of action. The protocols outlined above, in conjunction with the provided quantitative data, offer a solid foundation for researchers to investigate the effects of this important therapeutic agent on neuronal function at the cellular and synaptic levels. Careful attention to slice health, recording stability, and appropriate drug concentrations are crucial for obtaining reliable and reproducible results.

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